3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-benzyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2OS2/c22-21(23,24)16-8-4-7-15(11-16)13-29-20-25-17-9-10-28-18(17)19(27)26(20)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUYBIBUOGRJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, with CAS number 877618-99-0, is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research findings.
- Molecular Formula : C21H17F3N2OS2
- Molecular Weight : 434.5 g/mol
- Structure : The compound contains a thieno[3,2-d]pyrimidine core with a trifluoromethyl group and a benzyl thioether substituent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related thieno[3,2-d]pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines. A notable study reported an IC50 value of 5.5 μM for a structurally related compound against prostate cancer cells .
The biological activity of this compound may be attributed to its ability to inhibit specific cellular pathways involved in tumor growth and proliferation. The trifluoromethyl group is believed to enhance lipophilicity and bioavailability, facilitating better interaction with biological targets .
Case Studies
- Synthesis and Characterization : The synthesis of this compound was achieved through a multi-step reaction involving the formation of the thieno-pyrimidine core followed by thiol substitution. Characterization techniques such as NMR and mass spectrometry confirmed the structure .
- Antimicrobial Activity : A study examining the antimicrobial properties of similar compounds indicated that the trifluoromethyl group could contribute to selective binding with bacterial membranes, potentially leading to increased toxicity against pathogens .
Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. The incorporation of the trifluoromethyl group enhances the biological activity of these compounds. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives with thieno[3,2-d]pyrimidine structures have been evaluated for their ability to target specific kinases involved in cancer progression .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Variants of thieno[3,2-d]pyrimidine have been tested against a range of bacterial strains and have demonstrated effective inhibition. The presence of the benzyl and trifluoromethyl groups may contribute to its increased lipophilicity and membrane permeability, enhancing its efficacy against microbial pathogens .
Enzyme Inhibition
Thieno[3,2-d]pyrimidine derivatives are known to act as inhibitors of various enzymes, including kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling pathways. The specific structure of 3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may allow it to selectively inhibit certain pathways, making it a valuable tool for studying enzyme function in vitro and in vivo .
Material Science
Organic Electronics
The unique electronic properties of compounds containing thieno[3,2-d]pyrimidine structures make them suitable candidates for applications in organic electronics. Research into organic semiconductors has highlighted the potential for these compounds to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport can lead to improved efficiency in these devices .
Polymer Chemistry
In polymer science, the incorporation of thieno[3,2-d]pyrimidine moieties into polymer backbones can enhance thermal stability and mechanical properties. Such modifications are crucial for developing high-performance materials used in coatings and composites. The compound's ability to undergo polymerization reactions opens avenues for creating novel materials with tailored properties .
Chemical Probes in Biological Studies
Fluorescent Probes
The design of fluorescent probes based on thieno[3,2-d]pyrimidine derivatives has gained attention for visualizing biological processes at the cellular level. These probes can be engineered to respond to specific biomolecules or environmental conditions within cells, providing insights into cellular dynamics and interactions.
Targeted Drug Delivery Systems
Research is exploring the use of this compound as part of targeted drug delivery systems. By conjugating this compound with nanoparticles or liposomes, researchers aim to enhance the specificity and efficacy of drug delivery to diseased tissues while minimizing side effects on healthy cells .
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes modifications to alter its pharmacokinetic or biological properties:
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Acetylation : Reaction with acetylating agents (e.g., acetyl chloride) to introduce amide groups, enhancing solubility or targeting specificity .
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Nucleophilic Substitution : Replacement of benzyl groups with other alkyl/aryl moieties using thiols or amines under basic conditions.
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Oxidation/Reduction : Potential oxidation of the thienopyrimidine core or reduction of the ketone group, though specific conditions are not detailed in available sources.
Reaction Mechanisms
Key mechanisms include:
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Nucleophilic Aromatic Substitution : Thiophene rings undergo substitution at electrophilic positions, facilitated by electron-withdrawing groups like trifluoromethyl .
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Thioether Formation : Thiolate ions (generated by bases like trimethylamine) attack alkyl/aryl halides, forming S-C bonds .
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Cyclization : Ring closure via elimination reactions (e.g., dehydration) to form fused heterocycles .
Analytical Characterization
Structural confirmation relies on:
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NMR Spectroscopy :
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Mass Spectrometry : Confirms molecular weight (e.g., 534.6 g/mol for analogous compounds) .
Stability and Degradation
While explicit stability data is limited, the compound’s trifluoromethyl and thioether groups suggest:
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Resistance to Hydrolysis : Due to electron-withdrawing trifluoromethyl groups stabilizing the thioether bond.
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Potential Oxidative Susceptibility : Thioether linkages may oxidize under strong oxidizing conditions, forming sulfones.
Q & A
Q. How can researchers optimize the synthesis of 3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?
Methodological Answer :
- Cyclocondensation : Start with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and aldehydes under reflux in ethanol to form azomethine intermediates. Subsequent heterocyclization using glacial acetic acid and DMSO yields the thieno[3,2-d]pyrimidin-4(3H)-one core .
- Substitution : Introduce the benzyl and trifluoromethylbenzylthio groups via nucleophilic substitution or thiol-alkylation reactions. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance yield.
- Characterization : Use H/C NMR to confirm regiochemistry and IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1700 cm) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
- Spectroscopy :
- NMR : Assign peaks for the benzyl (δ ~4.5–5.5 ppm for CH) and trifluoromethyl (δ ~7.5–8.0 ppm for aromatic protons) groups. Confirm the absence of unreacted intermediates .
- LC-MS : Use electrospray ionization (ESI) to detect the molecular ion peak (e.g., [M+H]) and validate purity (>95%) .
- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm regioselectivity and stereochemistry .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound as a tyrosinase inhibitor?
Methodological Answer :
- Target Selection : Use the crystal structure of Agaricus bisporus tyrosinase (PDB ID: 2Y9X) as a model.
- Docking Parameters :
- Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with known inhibitors like kojic acid. Synthesize analogs with enhanced substituent interactions (e.g., hydroxyl groups at C4) .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s activity and solubility?
Methodological Answer :
- SAR Studies :
- Electron-Withdrawing Groups : Replace the trifluoromethyl group with nitro (-NO) to enhance electrophilicity and tyrosinase binding.
- Hydrophilic Modifications : Introduce sulfonate (-SOH) or PEG chains to improve aqueous solubility.
- Experimental Design :
Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicology?
Methodological Answer :
- OECD Guidelines :
- Degradation : Conduct hydrolysis studies (pH 4–9, 25–50°C) to assess stability. Monitor by LC-MS for breakdown products (e.g., benzyl alcohols).
- Bioaccumulation : Use OECD 305 protocol with Daphnia magna to measure bioconcentration factors (BCF).
- Ecotoxicology :
- Acute toxicity: 96-hour LC tests in zebrafish embryos.
- Chronic effects: Expose soil microbiota (ISO 14238) to evaluate nitrogen cycle disruption .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer :
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Variable Identification :
Factor (Yield: 85%) (Yield: 82%) Solvent Glacial acetic acid/DMSO BF·SMe/Diethyl ether Time 24 hours 12 hours -
Resolution :
Q. How to address conflicting bioactivity data between in silico predictions and in vitro assays?
Methodological Answer :
- Hypothesis Testing :
- Follow-Up : Synthesize a focused library of 20 derivatives to refine the pharmacophore model.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
